1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (CAS: 1251543-40-4) is a urea derivative featuring a 4-fluorobenzyl group and a 1,3,4-oxadiazole ring substituted with a 4-(isopropylthio)phenyl moiety. Its molecular formula is C₁₉H₁₉FN₄O₂S, with a molecular weight of 386.4 g/mol . The compound’s structure combines a urea backbone, known for hydrogen-bonding interactions in biological systems, with a heterocyclic oxadiazole ring, which often confers metabolic stability and electron-withdrawing properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-12(2)27-16-9-5-14(6-10-16)17-23-24-19(26-17)22-18(25)21-11-13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRWDRBPKMSLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea
- Structure : Replaces the oxadiazole ring with a 1,3,4-thiadiazole core and substitutes the fluorobenzyl group with a 4-chlorophenyl moiety .
- The chlorophenyl group may reduce solubility compared to fluorobenzyl due to higher hydrophobicity.
- Crystallography : Exhibits planar geometry with strong intermolecular hydrogen bonds, similar to oxadiazole-based ureas .
Compounds 27 and 28 (IDO1 Inhibitors)
- Compound 27 : 1-(4-acetylphenyl)-3-(3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)urea.
- Compound 28 : 1-(4-fluoro-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-3-(4-fluorophenyl)urea .
- Key Differences :
- Both feature oxadiazole rings but lack the isopropylthio group. Methylbenzyl substituents may reduce steric hindrance compared to isopropylthio.
- Compound 28’s dual fluorophenyl groups could enhance target selectivity in enzyme inhibition (e.g., IDO1) but increase molecular weight (~388–400 g/mol).
Thiazole/Triazole-Based Urea Analogs
Compounds 4 and 5 (Isostructural Thiazole Derivatives)
- Structure : Thiazole cores with triazole and halogen (Cl/Br) substituents .
- Halogen substituents (Cl/Br) influence crystal packing via halogen bonding, which is absent in the target compound’s isopropylthio group .
Piperidine-Containing Ureas
Pimavanserin (CAS: 706779-91-1)
- Structure : Combines a fluorobenzyl-urea with a piperidinyl group and isobutoxybenzyl substituent .
- Key Differences: The piperidine ring introduces basicity, enhancing solubility in physiological pH compared to the neutral oxadiazole core. Higher molecular weight (427.55 g/mol) due to the morpholinoethoxy group, which may limit blood-brain barrier penetration compared to the target compound’s compact structure .
Structural and Functional Analysis (Data Table)
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 4-Fluorobenzyl, Isopropylthio | 386.4 | High lipophilicity, sulfur-enhanced electronic effects |
| 1-(4-Chlorophenyl)-3-{...thiadiazol-2-yl}urea | 1,3,4-Thiadiazole | 4-Chlorophenyl, Ethenyl | ~370–380 (estimated) | Increased polarizability, halogen bonding potential |
| Compound 28 (IDO1 Inhibitor) | 1,3,4-Oxadiazole | Dual Fluorophenyl, Methylbenzyl | ~388–400 | Enhanced selectivity for IDO1 inhibition |
| Pimavanserin | Piperidine | Isobutoxybenzyl, Morpholinoethoxy | 427.55 | CNS activity, improved solubility via basic nitrogen |
Q & A
Q. Basic Structural Characterization
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration (e.g., fluorobenzyl protons at ~7.2 ppm, oxadiazole protons at ~8.1 ppm) .
Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related urea-oxadiazole derivatives .
Advanced Methods :
- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded spectra .
- Elemental Analysis : Validate empirical formula with <0.3% deviation .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Biological Screening
Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacterial strains .
Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Models :
- 3D Tumor Spheroids : Assess penetration and efficacy in physiologically relevant models .
- Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. Basic SAR Strategies
Substituent Variation :
- Replace the isopropylthio group with methylthio or phenylthio to assess hydrophobicity effects .
- Modify the fluorobenzyl group with chloro- or methoxy-substituted benzyl derivatives .
Bioassay Correlation : Compare IC₅₀ values across analogs to identify critical functional groups .
Advanced Approaches :
- QSAR Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
- Co-crystallization : Resolve ligand-target complexes (e.g., with X-ray crystallography) to guide rational design .
How should researchers address contradictions in biological activity data across studies?
Q. Data Contradiction Analysis
Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
Batch Reproducibility : Re-synthesize compounds and confirm purity (>95% via HPLC) to exclude impurity-driven effects .
Meta-Analysis : Compare datasets across studies, focusing on shared biological targets (e.g., kinase inhibition profiles) .
What advanced synthetic strategies can improve yield and scalability?
Q. Advanced Synthesis
Flow Chemistry : Continuous flow systems to enhance reaction control and reduce byproducts in cyclization steps .
Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 30 minutes vs. 6 hours under conventional heating) .
Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-couplings in oxadiazole functionalization .
What methodologies are recommended to elucidate the compound’s mechanism of action?
Q. Mechanistic Studies
Molecular Docking : Simulate binding poses with homology models of target proteins (e.g., using AutoDock Vina) .
Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .
How can researchers assess the compound’s stability under physiological conditions?
Q. Stability & Reactivity
Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS .
Light Sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .
What toxicological assessments are critical prior to in vivo studies?
Q. Toxicology Profiling
Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ .
Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay .
hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .
How can pharmacokinetic (PK) properties be optimized for this compound?
Q. PK Optimization
Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or nanoformulations .
Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots .
BBB Penetration : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for neuropharmacology applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
